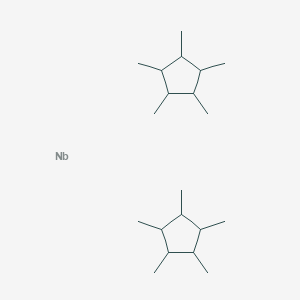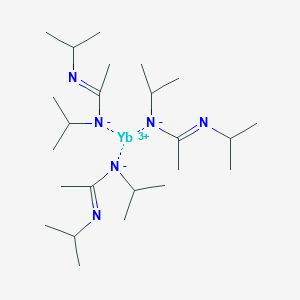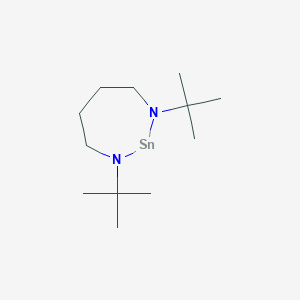
Trihydridobis(pentamethylcyclopentadienyl)niobium(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound with the chemical formula [(CH₃)₅C₅]₂NbH₃. It is known for its unique structure, which includes a niobium center bonded to two pentamethylcyclopentadienyl ligands and three hydride ligands.
Mechanism of Action
Target of Action
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (in this case, niobium) forms a bond with a carbon atom in the organic ligand .
Biochemical Pathways
Organometallic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
As a general note, the effects of organometallic compounds can vary widely depending on their structure and the nature of the metal and organic components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trihydridobis(pentamethylcyclopentadienyl)niobium(V). For instance, the compound’s insolubility in water could affect its behavior in aqueous environments. Additionally, the compound should be handled under an inert atmosphere , suggesting that it may be sensitive to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) can be synthesized through various methods. One common synthetic route involves the reaction of niobium pentachloride (NbCl₅) with pentamethylcyclopentadiene (Cp*H) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Trihydridobis(pentamethylcyclopentadienyl)niobium(V) are not widely documented, the compound is generally produced in research laboratories for specialized applications. The synthesis involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the hydride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Trihydridobis(pentamethylcyclopentadienyl)niobium(V) include oxidizing agents like oxygen or halogens, reducing agents such as hydrogen gas or metal hydrides, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Trihydridobis(pentamethylcyclopentadienyl)niobium(V) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield niobium(V) oxides, while substitution reactions can produce a variety of niobium complexes with different ligands .
Scientific Research Applications
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as thin films and nanomaterials.
LED Manufacturing: It is used as a precursor material in the production of light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- Bis(ethylcyclopentadienyl)niobium(IV) dichloride
- Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)niobium(IV)
- Pentakis(dimethylamino)niobium(V)
- Niobium isopropoxide
Uniqueness
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is unique due to its specific combination of pentamethylcyclopentadienyl ligands and hydride ligands. This structure imparts distinct reactivity and stability compared to other niobium compounds. Its ability to undergo a variety of chemical reactions and its applications in catalysis and materials science further highlight its uniqueness .
Properties
IUPAC Name |
niobium;1,2,3,4,5-pentamethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMRLFHZJSONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Nb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(7-methyl-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]benzenesulfonamide](/img/structure/B6310494.png)
![N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl)methyl]-3-nitrobenzamide](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%](/img/structure/B6310541.png)
![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B6310558.png)

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B6310597.png)


